![molecular formula C10H8O3 B8780718 5-hydroxy-4-methyl-2H-1-benzopyran-2-one CAS No. 2373-34-4](/img/structure/B8780718.png)
5-hydroxy-4-methyl-2H-1-benzopyran-2-one
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Description
5-hydroxy-4-methyl-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
1. Antiviral Properties
Research has demonstrated that derivatives of 5-hydroxy-4-methyl-2H-1-benzopyran-2-one exhibit antiviral activities. For instance, studies have shown that certain coumarin derivatives can act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, showcasing their potential in antiviral drug development .
Case Study:
In a study focusing on the synthesis and biological evaluation of coumarin derivatives, compounds were tested for their ability to inhibit HCV replication. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant antiviral efficacy .
2. Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Various substituted derivatives have been synthesized and tested for their effectiveness in reducing inflammation and pain.
Case Study:
A series of experiments evaluated the anti-inflammatory activity of different this compound derivatives. Results indicated that specific modifications to the benzopyran structure enhanced anti-inflammatory activity, with some compounds showing comparable effects to standard anti-inflammatory drugs .
Agricultural Applications
1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of this compound derivatives against plant-parasitic nematodes. This application is particularly relevant in agricultural practices aimed at controlling nematode populations that affect crop yields.
Data Table: Nematicidal Activity Against Meloidogyne javanica
Compound | Concentration (ppm) | Mortality (%) |
---|---|---|
6-Chloro-7-hydroxy-4-methyl-2H-benzopyran-2-one | 1000 | 100 |
4-Hydroxy-2H-benzopyran-2-one | 1000 | 80 |
7-Hydroxy-4-methyl-2H-benzopyran-2-one | 1000 | 50 |
In a controlled experiment, various concentrations of these compounds were tested against second-stage juveniles (J2) of Meloidogyne javanica. The results indicated that the presence of specific substituents significantly enhanced nematicidal activity, with complete mortality observed at higher concentrations .
Environmental Applications
1. Phytoremediation Potential
The environmental applications of this compound include its potential use in phytoremediation strategies to mitigate soil contamination. The compound's ability to interact with heavy metals and organic pollutants has been a subject of research.
Case Study:
Research has indicated that certain coumarin derivatives can enhance the uptake and accumulation of heavy metals in plants, thereby aiding in the detoxification of contaminated soils. This property is attributed to the chelating ability of the benzopyran structure, which facilitates metal ion binding .
Properties
CAS No. |
2373-34-4 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-5-9(12)13-8-4-2-3-7(11)10(6)8/h2-5,11H,1H3 |
InChI Key |
KZTGTVVRGQELJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC=CC(=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.